molecular formula C19H18N2O2S B2696021 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide CAS No. 313364-39-5

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide

Cat. No.: B2696021
CAS No.: 313364-39-5
M. Wt: 338.43
InChI Key: ZDUMRHIRELUSSF-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide is an organic compound that features a thiazole ring, a benzamide group, and a methoxy-substituted benzene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

    Coupling with 2,5-Dimethylphenyl Group: The thiazole ring is then coupled with 2,5-dimethylphenyl bromide using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

    Introduction of the Benzamide Group: The final step involves the acylation of the thiazole derivative with 4-methoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-hydroxybenzamide.

    Reduction: Formation of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzylamine.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In organic synthesis, N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

This compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the thiazole ring, which is known for its bioactive potential. Research into its biological effects could lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as drug candidates. The structural features of the compound suggest it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In materials science, the compound could be used in the design of new materials with specific electronic or optical properties. Its aromatic and heterocyclic components may contribute to the development of advanced materials for electronic devices or sensors.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide: Chlorine substituent instead of a methoxy group.

    N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide: Methyl group instead of a methoxy group.

Uniqueness

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This functional group can enhance the compound’s solubility and potentially its biological activity compared to its analogs.

By understanding the synthesis, reactivity, and applications of this compound, researchers can explore its full potential in various scientific and industrial fields.

Properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-12-4-5-13(2)16(10-12)17-11-24-19(20-17)21-18(22)14-6-8-15(23-3)9-7-14/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUMRHIRELUSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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